molecular formula C15H7Cl2FN4S B286937 6-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286937
M. Wt: 365.2 g/mol
InChI Key: DPGVZPQXVQZGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied by scientists due to its potential applications in various fields. This compound has been synthesized using different methods and has been shown to have promising biological activities.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood. However, it has been shown to exhibit inhibitory effects on certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential as a therapeutic agent for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that the compound 6-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits a range of biochemical and physiological effects. These include anti-inflammatory, antimicrobial, and antioxidant activities. It has also been shown to have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

The compound 6-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a range of biological activities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for research on the compound 6-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies on its mechanism of action, optimization of its use as a therapeutic agent for the treatment of neurological disorders, and exploration of its potential applications in material science.
In conclusion, the compound 6-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields. It has been synthesized using different methods and has been shown to have promising biological activities. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

Several methods have been reported for the synthesis of 6-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most common methods involves the condensation of 2,4-dichlorophenyl hydrazine and 3-fluorobenzoyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then cyclized with thiosemicarbazide to form the final compound.

Scientific Research Applications

The compound 6-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science.

properties

Molecular Formula

C15H7Cl2FN4S

Molecular Weight

365.2 g/mol

IUPAC Name

6-(2,4-dichlorophenyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H7Cl2FN4S/c16-9-4-5-11(12(17)7-9)14-21-22-13(19-20-15(22)23-14)8-2-1-3-10(18)6-8/h1-7H

InChI Key

DPGVZPQXVQZGBC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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